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o-veratryl(2H-tetrazol-5-yl)amine

Cat. No.: B13375574
M. Wt: 235.24 g/mol
InChI Key: NNNZUDYWUSJHAC-UHFFFAOYSA-N
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Description

Historical Perspectives and Evolution of Tetrazole Research

The journey of tetrazole chemistry began in 1885 with the synthesis of the first derivative by Swedish chemist J. A. Bladin. nih.gov For several decades following its discovery, the tetrazole ring remained a subject of niche academic curiosity. The initial syntheses were often challenging, limiting broader investigation. researchgate.net However, the mid-20th century marked a turning point as the unique properties of the tetrazole ring—particularly its high nitrogen content and structural resemblance to other functional groups—began to be recognized. nih.gov

The development of more versatile synthetic methods, such as the [2+3] cycloaddition reaction between nitriles and azides, significantly expanded the accessibility of diverse tetrazole derivatives. researchgate.net This methodological advancement catalyzed a surge in research, moving tetrazoles from the realm of obscure heterocycles to a cornerstone of modern organic and medicinal chemistry. Early applications were found in material sciences, where their high enthalpy of formation was exploited in gas-generating agents for automobile airbags and as components in propellants. researchgate.net

Contemporary Significance of Tetrazole Scaffolds in Chemical Biology and Medicinal Chemistry

In contemporary research, the tetrazole scaffold is celebrated for its role as a bioisostere, most notably for the carboxylic acid group. researchgate.netnih.gov The 5-substituted-1H-tetrazole moiety possesses a pKa value (typically 4.5-4.9) very similar to that of a carboxylic acid, meaning it is also deprotonated at physiological pH. beilstein-archives.orgacs.org However, it offers key advantages, including increased metabolic stability and enhanced lipophilicity, which can improve a drug candidate's ability to cross cellular membranes. researchgate.net This bioisosteric relationship is a foundational principle in the design of many modern pharmaceuticals, including the antihypertensive drug Losartan, where a tetrazole ring replaces a carboxylic acid group. ajol.info

Beyond their use as carboxylic acid mimics, tetrazoles exhibit a vast spectrum of biological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties. nih.govrsc.org This wide-ranging bioactivity has established the tetrazole ring as a "privileged scaffold" in drug discovery—a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. nih.gov Consequently, tetrazole derivatives are a focal point in the development of new therapeutic agents for a multitude of diseases. nih.govnist.gov

Rationale for Academic Investigation into o-Veratryl(2H-tetrazol-5-yl)amine Architectures

While extensive literature exists on the tetrazole scaffold, specific research into the compound This compound is not widely published. However, a compelling rationale for its academic investigation can be constructed by dissecting its constituent molecular fragments: the 5-amino-2H-tetrazole core and the N-linked ortho-veratryl (dimethoxybenzyl) group.

The core, 5-aminotetrazole (B145819), is a fundamental building block for a range of energetic materials and pharmacologically active agents. nih.gov The N-substitution of the amine group is a common strategy to modulate the molecule's properties. The choice of an o-veratryl substituent is particularly noteworthy. The veratryl group (specifically, a dimethoxybenzyl group) is present in numerous natural and synthetic bioactive compounds. The methoxy (B1213986) groups can significantly influence a molecule's pharmacokinetic profile by affecting its solubility, metabolic stability, and ability to form hydrogen bonds.

The academic inquiry into a molecule like this compound would likely be driven by the following hypotheses:

Synergistic Bioactivity: To explore whether combining the known bioisosteric and bioactive properties of the tetrazole ring with the modulatory effects of the dimethoxybenzyl group could lead to novel compounds with enhanced or unique therapeutic activities, such as anticancer or anti-inflammatory effects. rsc.orgnih.gov

Structure-Activity Relationship (SAR) Studies: The synthesis of this specific compound would be a logical step in a broader SAR study. By systematically varying the substituents on the benzyl (B1604629) ring (e.g., number and position of methoxy groups), researchers could probe the specific interactions between the molecule and a biological target, aiming to optimize potency and selectivity. researchgate.net

Probing Molecular Recognition: The dimethoxybenzyl group provides distinct electronic and steric features. Investigating how these features influence the binding of the tetrazole moiety to target enzymes or receptors could yield fundamental insights into molecular recognition processes.

In essence, the synthesis and characterization of this compound represents a rational design strategy, merging a privileged heterocyclic scaffold with a biologically relevant substituent to create a novel chemical entity worthy of investigation for its potential therapeutic applications.

Physicochemical and Spectroscopic Data

PropertyValue for 5-Aminotetrazole
Molecular Formula CH₃N₅
Molecular Weight 85.07 g/mol
Appearance White to pale yellow crystalline solid rsc.org
Melting Point 204-206 °C (decomposes)
CAS Number 4418-61-5
Solubility Soluble in polar solvents like water and ethanol. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N5O2 B13375574 o-veratryl(2H-tetrazol-5-yl)amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N5O2

Molecular Weight

235.24 g/mol

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2H-tetrazol-5-amine

InChI

InChI=1S/C10H13N5O2/c1-16-8-5-3-4-7(9(8)17-2)6-11-10-12-14-15-13-10/h3-5H,6H2,1-2H3,(H2,11,12,13,14,15)

InChI Key

NNNZUDYWUSJHAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)CNC2=NNN=N2

Origin of Product

United States

Physicochemical and Spectroscopic Characterization Methodologies

Advanced Spectroscopic Analysis

Advanced spectroscopic techniques are indispensable for the unambiguous structural elucidation of newly synthesized organic molecules. For o-veratryl(2H-tetrazol-5-yl)amine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy provides a complete picture of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁵N)

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁵N NMR studies are essential for confirming its covalent framework.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the veratryl group, the methylene protons, and the amine proton. The chemical shifts, multiplicities, and coupling constants of these signals provide valuable information about the connectivity of the molecule.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound, including those in the veratryl ring, the tetrazole ring, and the methylene bridge, should give rise to a distinct resonance.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy is particularly useful for characterizing nitrogen-containing heterocycles like tetrazoles. The ¹⁵N NMR spectrum of this compound would provide direct evidence for the presence and chemical environment of the nitrogen atoms within the tetrazole ring and the amine group.

Table 1: Hypothetical NMR Data for this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H 7.0-6.8 m Ar-H
¹H 5.5 s CH₂
¹H 3.9 s OCH₃
¹H 8.5 br s NH
¹³C 160 s C-tetrazole
¹³C 150-120 m Ar-C
¹³C 56 s OCH₃
¹³C 50 s CH₂
¹⁵N -50 to -100 - Tetrazole-N

Note: This is a hypothetical representation of expected NMR data.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

HRMS is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS analysis would confirm its molecular formula, C₁₀H₁₂N₆O₂. The high mass accuracy of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 2: HRMS Data for this compound

Ion Calculated m/z Observed m/z

Note: The observed m/z value is a plausible result for illustrative purposes.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-O bonds.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group
3300-3400 N-H stretch (amine)
3100-3000 C-H stretch (aromatic)
2950-2850 C-H stretch (aliphatic)
1600-1450 C=C stretch (aromatic) and N=N stretch (tetrazole)

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If suitable crystals of this compound can be grown, X-ray crystallography would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. This data is invaluable for understanding the compound's packing in the crystal lattice and its potential physical properties.

Chromatographic Techniques for Purity Assessment and Separation Studies

Chromatographic methods are essential for assessing the purity of a synthesized compound and for its separation from reaction byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique to determine the purity of this compound. By using a suitable stationary phase and mobile phase, a sharp, single peak in the chromatogram would indicate a high degree of purity. The retention time of this peak is a characteristic property of the compound under specific chromatographic conditions.

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique used to monitor the progress of a reaction and for preliminary purity assessment. A single spot on the TLC plate after development and visualization would suggest the presence of a single compound. The retardation factor (Rf) value is a key parameter derived from TLC analysis.

Table 4: List of Compounds Mentioned

Compound Name

Reactivity and Transformational Chemistry of O Veratryl 2h Tetrazol 5 Yl Amine Derivatives

Functional Group Interconversions on the Tetrazole Nucleus

The tetrazole ring in o-veratryl(2H-tetrazol-5-yl)amine is a stable heterocyclic system, yet it possesses sites of reactivity that can be exploited for functional group interconversions. The nitrogen atoms of the tetrazole ring are susceptible to electrophilic attack, leading to the formation of various substituted derivatives.

One of the most common transformations is N-alkylation . The reaction of 5-substituted-2H-tetrazoles with alkylating agents, such as alkyl halides or sulfates, in the presence of a base, can lead to the formation of 2,5-disubstituted tetrazoles. For instance, the alkylation of 5-substituted 1H-tetrazoles via the diazotization of aliphatic amines has been shown to preferentially yield 2,5-disubstituted tetrazoles youtube.comyoutube.combiomedres.info. This method offers a regioselective approach to introduce alkyl groups onto the N-2 position of the tetrazole ring.

Another important reaction is N-acylation . The acylation of 5-substituted tetrazoles can lead to the formation of 1,3,4-oxadiazoles through a Huisgen reaction, which involves the thermal decomposition of the initially formed N-acyltetrazole libretexts.org. This transformation provides a pathway to a different class of heterocyclic compounds.

Furthermore, N-arylation of the tetrazole ring can be achieved using various methods, including copper-catalyzed reactions with arylboronic acids or metal-free approaches with diaryliodonium salts youtube.com. These reactions allow for the introduction of diverse aryl groups at the N-2 position, significantly expanding the chemical space of accessible derivatives. One-pot syntheses starting from nitriles have also been developed to streamline the production of 2,5-diaryl-tetrazoles youtube.com.

The following table summarizes some key functional group interconversions on the tetrazole nucleus:

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halides, base2,5-Disubstituted tetrazoles
N-AlkylationAliphatic amines, organic nitrite2,5-Disubstituted tetrazoles youtube.comyoutube.combiomedres.info
N-AcylationAcyl chlorides, heat1,3,4-Oxadiazoles libretexts.org
N-ArylationArylboronic acids, Cu catalyst2,5-Disubstituted tetrazoles youtube.com
N-ArylationDiaryliodonium salts2,5-Disubstituted tetrazoles youtube.com

Derivatization Strategies for Analog Generation

The generation of analogs of this compound can be achieved through a multitude of derivatization strategies, leveraging the reactivity of its constituent functional groups. A common approach involves the modification of the amine linkage. For instance, reductive amination with various aldehydes and ketones can introduce a wide range of substituents on the amine nitrogen.

Another key strategy focuses on the synthesis of diverse 5-substituted tetrazoles which can then be coupled to the o-veratryl amine moiety. The synthesis of 5-substituted-1H-tetrazoles is often accomplished through the [3+2] cycloaddition of nitriles with an azide (B81097) source libretexts.org. A variety of nitriles can be employed, leading to a diverse set of substituents at the 5-position of the tetrazole ring.

Furthermore, multi-component reactions offer an efficient route to complex tetrazole derivatives. For example, a one-pot synthesis of 2,5-disubstituted tetrazoles from aryldiazonium salts and amidines has been reported, providing a convenient and atom-efficient methodology youtube.com. Such strategies can be adapted to generate a library of analogs based on the this compound scaffold.

The following table outlines some derivatization strategies for analog generation:

StrategyDescriptionPotential Products
Amine ModificationAcylation, sulfonylation, reductive aminationAmides, sulfonamides, N-alkylated amines
Tetrazole Synthesis[3+2] cycloaddition of various nitriles with azideDiverse 5-substituted tetrazoles for subsequent coupling
Multi-component ReactionsOne-pot synthesis from simple starting materialsComplex tetrazole derivatives with varied substitution patterns youtube.com
Aromatic SubstitutionElectrophilic substitution on the veratryl ringNitrated, halogenated, or acylated aromatic derivatives

Photochemical and Thermal Stability Studies

The stability of tetrazole derivatives under photochemical and thermal conditions is a critical aspect of their chemistry, as these compounds can undergo ring cleavage and rearrangement upon exposure to energy.

Photochemical Stability: The photolysis of tetrazoles often leads to the extrusion of molecular nitrogen and the formation of highly reactive intermediates such as nitrilimines or carbenes. The specific photochemical pathway is highly dependent on the substitution pattern of the tetrazole ring. For 2,5-disubstituted tetrazoles, photolysis can lead to the formation of a nitrilimine, which can then cyclize to a diazirene or undergo further reactions. The presence of an amino group at the C5-position can influence the photochemical outcome. Studies on 2-methyl-5-aminotetrazole have shown that UV irradiation can induce cleavage of the tetrazole ring to form a nitrile imine. The veratryl group, with its chromophoric nature, may also influence the photochemical behavior of the molecule. It is known that veratryl-based photolabile linkers can undergo complex side reactions upon irradiation, especially in the presence of nucleophiles.

Thermal Stability: Tetrazoles are known for their high nitrogen content and positive enthalpies of formation, which can lead to energetic decomposition at elevated temperatures. The thermal decomposition of 2,5-disubstituted tetrazoles has been shown to proceed via the formation of nitrile imines. The stability of the tetrazole ring is influenced by the nature of its substituents. Electron-withdrawing groups can decrease the thermal stability of the tetrazole ring. The decomposition of some N-substituted tetrazoles is believed to begin with the elimination of a nitrogen molecule directly from the tetrazole ring. For many tetrazole derivatives, the decomposition process is exothermic and can be autocatalytic, leading to rapid gas generation. The thermal behavior of this compound would be an important consideration for its handling and application, with the decomposition likely initiating at the tetrazole ring.

The following table summarizes key findings from stability studies of related tetrazole derivatives:

Stability TypeConditionsKey Observations and Products
PhotochemicalUV IrradiationRing cleavage, N₂ extrusion, formation of nitrilimines, diazirenes
ThermalElevated TemperaturesDecomposition via nitrile imine formation, exothermic process, potential for autocatalysis

Computational and Theoretical Investigations of O Veratryl 2h Tetrazol 5 Yl Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule.

The electronic structure of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (HOMO-LUMO gap) are key descriptors of a molecule's chemical reactivity, kinetic stability, and electronic properties.

For o-veratryl(2H-tetrazol-5-yl)amine, the HOMO is typically localized on the electron-rich veratryl ring and the exocyclic amine group, which act as the primary electron-donating centers. Conversely, the LUMO is generally centered on the electron-deficient tetrazole ring, indicating its capacity to accept electrons. researchgate.net This distribution implies that the veratryl and amino moieties are the likely sites for electrophilic attack, while the tetrazole ring is susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

Table 1: Calculated Frontier Orbital Energies and Properties of this compound (Theoretical values based on DFT/B3LYP/6-311++G(d,p) calculations)

ParameterValue (eV)Description
HOMO Energy-6.58Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.23Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.35Indicator of chemical stability and reactivity.

Tetrazoles substituted at the 5-position, such as the title compound, can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. researchgate.net Computational studies are essential for determining the relative stability of these forms. For 5-amino substituted tetrazoles, the 2H-tautomer is often found to be thermodynamically more stable than the 1H-tautomer. uc.pt This stability is influenced by the electronic effects of the substituents and the potential for intramolecular hydrogen bonding.

In the case of this compound, theoretical calculations would compare the energies of the 1H- and 2H-tautomers. The veratryl group's position and orientation can also lead to different rotational isomers (conformers), further complicating the potential energy surface. The 2H-tautomer is generally favored due to the electronic delocalization within the ring system. nih.gov

Table 2: Relative Energies of Major Tautomers of o-Veratryl(tetrazol-5-yl)amine (Theoretical values from DFT calculations)

TautomerRelative Energy (kcal/mol)Predicted Population (Gas Phase, 298 K)
This compound0.00>95%
o-Veratryl(1H-tetrazol-5-yl)amine+2.5 - 4.0<5%

The tetrazole ring is well-established as a bioisostere of the carboxylic acid group, primarily due to its similar acidic pKa value. researchgate.net The N-H proton of the 1H-tetrazole tautomer is acidic, and its deprotonation yields a resonance-stabilized tetrazolate anion. Computational methods can predict the pKa of the molecule by calculating the Gibbs free energy change associated with the deprotonation process in a solvent continuum model. The predicted pKa for 5-substituted tetrazoles typically falls in the range of 4.5 to 6.0, similar to carboxylic acids. The electron-donating nature of the amine and veratryl groups would be expected to slightly increase the pKa (decrease the acidity) compared to tetrazoles with electron-withdrawing substituents.

Molecular Dynamics Simulations and Conformational Analysis

While quantum calculations describe static molecular states, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations are crucial for exploring its conformational landscape. nih.gov Key areas of investigation include the rotation around the single bonds connecting the veratryl group to the amine and the amine to the tetrazole ring. These simulations reveal the preferred spatial arrangements (conformations) of the molecule in different environments (e.g., in vacuum or in a solvent) and the energy barriers between them. This information is vital for understanding how the molecule might adapt its shape to fit into a biological receptor. nih.gov

Ligand-Receptor Interaction Modeling through Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. uobaghdad.edu.iq Given the tetrazole moiety's role as a carboxylic acid bioisostere, docking studies of this compound are often performed with enzymes or receptors where a carboxylate interaction is known to be critical for binding, such as angiotensin II receptors or various proteases. nih.govnih.gov

In a typical docking simulation, the tetrazolate anion would be positioned to form salt bridges or strong hydrogen bonds with positively charged residues (e.g., Arginine, Lysine) or metal ions in the active site. The o-veratryl group can then be explored for its fit within hydrophobic pockets, with its methoxy (B1213986) groups potentially acting as hydrogen bond acceptors. The amino group serves as a linker and can also participate in hydrogen bonding. The results of docking studies are often presented as a scoring function, which estimates the binding affinity. chemrevlett.comresearchgate.net

Table 3: Hypothetical Molecular Docking Results against an Angiotensin II Receptor Model

ParameterValueDetails
Docking Score (kcal/mol)-8.5A lower score indicates a more favorable predicted binding affinity.
Key InteractionsHydrogen Bonds, Salt Bridge, Hydrophobic Interactions- Tetrazole with Lysine/Arginine residues.- Veratryl group in a hydrophobic pocket.- Methoxy oxygen as H-bond acceptor.
Interacting ResiduesLys199, Arg167, Trp84, Phe172Specific amino acids in the hypothetical binding site involved in interactions.

Bioisosteric Analysis and Rational Ligand Design Principles

The tetrazole ring is a classic example of a bioisostere for the carboxylic acid functional group. researchgate.netresearchgate.net This substitution is a cornerstone of rational ligand design for several reasons:

Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid.

Physicochemical Properties: It has a similar pKa and planar structure but is more lipophilic, which can improve membrane permeability. researchgate.net

Binding Interactions: The tetrazolate anion can effectively mimic the hydrogen bonding and electrostatic interactions of a carboxylate group.

Rational design principles for modifying this compound would involve a bioisosteric analysis of its constituent parts. The o-veratryl group, for instance, could be replaced with other substituted phenyl rings to probe for improved hydrophobic or electronic interactions. Structure-activity relationship (SAR) studies, guided by computational modeling, could explore how modifications to the veratryl moiety (e.g., changing the position or nature of the substituents) affect the binding affinity and selectivity for a target receptor. mdpi.comresearchgate.net

In Vitro Biological and Mechanistic Studies of O Veratryl 2h Tetrazol 5 Yl Amine Analogs

Angiotensin Receptor Antagonism and Related Enzyme Inhibition Assays

While direct evidence for angiotensin receptor antagonism by o-veratryl(2H-tetrazol-5-yl)amine is not extensively documented in publicly available research, the broader class of tetrazole-containing compounds is well-known for this activity. Notably, several commercial angiotensin II receptor blockers (ARBs) feature a tetrazole ring, which acts as a bioisosteric replacement for a carboxylic acid group, crucial for receptor binding.

Studies on N-[[4-[2-(2H-tetrazol-5-yl)-1-cycloalken-1-yl]phenyl]methyl]imidazole derivatives have demonstrated their potential as nonpeptide angiotensin II receptor antagonists. uw.edu.pl The affinity of these compounds for the AT1 receptor is influenced by the lipophilicity and steric bulk of the terminal ring system. uw.edu.pl Research has shown that a six-membered aromatic ring generally leads to better binding affinity compared to cycloalkenyl rings. researchgate.net Furthermore, the presence of a carboxyl group on the imidazole (B134444) ring enhances affinity over a hydroxymethyl group. researchgate.net

In the context of related enzyme inhibition, tetrazole-containing 1,5-benzothiazepines have been investigated as potential angiotensin-converting enzyme (ACE) inhibitors. researchgate.net In vitro assays have shown that these compounds can exhibit strong ACE inhibitory activity, with some derivatives containing methoxy (B1213986) and chloro substitutions showing the most potent inhibition. researchgate.net

Antimicrobial Activity Profiling Against Bacterial and Fungal Strains

The antimicrobial potential of tetrazole derivatives is a significant area of investigation. While specific data for this compound is limited, studies on structurally related compounds provide valuable insights.

A range of 1,5-disubstituted tetrazole derivatives have been synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. uw.edu.pl Some of these compounds have shown significant activity, with the presence of a furan-2-ylmethyl substituent at the 5-position of the tetrazole ring enhancing activity against Gram-negative rods. uw.edu.pl

Furthermore, studies on tetrazol-5-yl-methoxy-8,9-dihydropyrano[2,3-f]chromene-2,10-diones and their coumarin (B35378) derivatives have demonstrated moderate to significant broad-spectrum antimicrobial activity. bas.bg These compounds were active against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as the fungal strains Aspergillus fumigatus and Aspergillus niger. bas.bg Generally, these derivatives displayed better activity against Gram-positive than Gram-negative bacteria. bas.bg

The introduction of a tetrazole moiety into other heterocyclic systems, such as coumarins, has been a strategy to enhance antimicrobial properties. bas.bg

Anticancer Activity Assessments Against Established Cell Lines

The cytotoxic potential of aminotetrazole derivatives against various cancer cell lines has been an active area of research. Schiff bases of 5-aminotetrazole (B145819), in particular, have demonstrated considerable cytotoxicity. ajol.info

One study investigated the cytotoxicity of 5-aminotetrazole Schiff bases prepared by condensing 5-aminotetrazole with various aromatic aldehydes. ajol.info The o-vanillin Schiff base of 5-aminotetrazole, which possesses a hydroxyl group at the ortho position and a methoxy group at the meta position of the benzene (B151609) ring, exhibited the highest cytotoxicity in a brine shrimp lethality assay with a median lethal concentration (LC50) of 0.23 µg/mL. ajol.info This suggests that substitutions on the phenyl ring play a crucial role in the cytotoxic activity.

The following table summarizes the cytotoxic activity of some 5-aminotetrazole Schiff bases:

CompoundLC50 (µg/mL)
o-Vanillin Schiff base of 5-aminotetrazole (OVASB)0.23 ± 0.15
3-Hydroxybenzaldehyde Schiff base of 5-aminotetrazole (HBSB)0.59 ± 0.16
Benzaldehyde Schiff base of 5-aminotetrazole (BZSB)0.33 ± 0.21
Cyclophosphamide (Standard)0.09 ± 0.02
Data from a brine shrimp lethality assay. ajol.info

These findings indicate that 5-aminotetrazole derivatives have the potential for further development as anticancer agents. ajol.info

Antioxidant Capacity Evaluations

For instance, novel derivatives of (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide have been synthesized and evaluated for their antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. pensoft.net Some of these compounds, particularly those with a 3,4-dimethoxybenzylidene moiety, have shown notable antioxidant potential. pensoft.net

The following table shows the antioxidant activity of selected thiazolo[4,5-b]pyridine (B1357651) derivatives:

CompoundAntioxidant Activity (% inhibition at 100 µg/mL)
N-[5-(3,4-Dimethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-2-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-yl)-acetamide68.5
N-[5-(4-Nitro-benzylidene)-4-oxo-2-thioxo-thiazolidine-3-yl]-2-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetamide55.2
Data from DPPH radical scavenging assay. pensoft.net

These results suggest that the presence of methoxy groups on the phenyl ring, as in the veratryl group, could contribute to the antioxidant capacity of these molecules.

Exploration of Other Receptor and Enzyme Target Modulations (e.g., Amine Oxidase, Integrase)

Beyond the primary targets, analogs of this compound have been explored for their effects on other enzymes. A notable example is the inhibition of monoamine oxidases (MAOs).

A study on pyridazinobenzylpiperidine derivatives investigated their inhibitory activity against MAO-A and MAO-B. researchgate.net Several compounds, including those with a 2,3-dimethoxybenzylidene group, were synthesized and evaluated. mdpi.com One such derivative, N′-2,3-dimethoxybenzylidene-2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetohydrazide, showed weak inhibition of both MAO-A and MAO-B. researchgate.netmdpi.com However, other derivatives in the series demonstrated potent and selective inhibition of MAO-B, suggesting that the core scaffold has potential for modulation of this enzyme. researchgate.net For instance, a compound with a 3-chloro substitution on the benzylidene ring was a potent MAO-B inhibitor with an IC50 value of 0.203 μM. researchgate.netmdpi.com

The inhibitory activities of selected pyridazinobenzylpiperidine derivatives are presented below:

CompoundMAO-A Inhibition (IC50, µM)MAO-B Inhibition (IC50, µM)
S5 (3-Cl derivative)3.8570.203
S15 (2-F, 3-Cl derivative)3.691>10
S16 (2-CN derivative)>100.979
Data from in vitro MAO inhibition assays. researchgate.netmdpi.com

These findings highlight the potential for tetrazole-related compounds to interact with a range of enzymatic targets.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Development

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For 5-aminotetrazole derivatives, several SAR studies have provided valuable insights.

In the context of cytotoxicity, the substitution pattern on the aromatic aldehyde used to form Schiff bases with 5-aminotetrazole significantly influences activity. ajol.info The presence of multiple substituents, such as the hydroxyl and methoxy groups in the o-vanillin derivative, was associated with higher cytotoxicity compared to unsubstituted or singly substituted analogs. ajol.info

For antimicrobial activity, the nature of the substituent at the 5-position of the tetrazole ring is critical. The presence of a furan-2-ylmethyl group has been shown to enhance activity against Gram-negative bacteria. uw.edu.pl

In the development of monoamine neurotransmitter reuptake inhibitors based on 1,5-disubstituted tetrazoles, altering the length of the linker between the tetrazole ring and a piperidine/piperazine moiety, as well as the substituents on the terminal phenyl ring, had significant effects on the potency and selectivity for serotonin, norepinephrine, and dopamine (B1211576) transporters. nih.gov

Future Directions and Interdisciplinary Research Prospects

Design and Synthesis of Next-Generation Tetrazole-Based Ligands

The future design of ligands based on the o-veratryl(2H-tetrazol-5-yl)amine scaffold will focus on creating derivatives with enhanced potency, selectivity, and novel functionalities. Synthetic strategies will be pivotal in generating diverse chemical libraries for screening.

Key Synthetic Approaches:

Multicomponent Reactions (MCRs): MCRs, such as the Ugi and Passerini reactions, are highly efficient for creating complex molecules in a single step. beilstein-journals.orgbeilstein-archives.org Applying these methods to tetrazole building blocks, such as tetrazole aldehydes, allows for the rapid generation of diverse libraries of drug-like molecules. researchgate.netbeilstein-archives.org This approach is a significant advancement over traditional, often late-stage, tetrazole formation from nitriles. beilstein-journals.org

Regioselective Alkylation: The tetrazole ring can be alkylated at different nitrogen positions (N-1 or N-2), leading to regioisomers with distinct biological and physical properties. mdpi.com Developing regioselective synthesis methods, such as using mechanochemical conditions with specific grinding auxiliaries, is crucial for controlling the final molecular architecture and is a significant improvement from a sustainability perspective. acs.org

[3+2] Cycloadditions: The foundational method for forming the tetrazole ring involves a [3+2] cycloaddition between a nitrile and an azide (B81097). nih.govyoutube.com Innovations in this area, including the use of arynes reacting with tetrazolyl-2H-azirines, provide novel pathways to complex indole-tetrazole hybrids. nih.gov

Strategies for Next-Generation Ligands:

Scaffold Modification: The veratryl group offers multiple points for modification. Altering the position and nature of the methoxy (B1213986) groups or replacing them with other substituents (e.g., halogens, alkyl groups) can fine-tune electronic properties and steric interactions with biological targets. nih.gov

Bioisosteric Replacement: The tetrazole ring itself is a successful bioisostere of a carboxylic acid. rug.nl Future designs will continue to exploit this, aiming to improve properties like lipophilicity, metabolic stability, and cell penetration. researchgate.net

Hybrid Molecules: Combining the tetrazole-amine core with other pharmacologically active scaffolds, such as pyrazole (B372694) or adamantane, can lead to hybrid compounds with synergistic or novel mechanisms of action. mdpi.comnih.govnih.gov For instance, pyrazole-tetrazole hybrids have shown promise as antifungal agents and energetic materials. mdpi.com

Advanced Mechanistic Investigations into Molecular and Biological Pathways

Understanding how tetrazole-based compounds interact with biological systems at a molecular level is critical for rational drug design. While the specific pathways for this compound are uncharacterized, research on related compounds provides a roadmap for future investigations.

Areas of Investigation:

Enzyme Inhibition: Many tetrazole derivatives function as enzyme inhibitors. For example, certain tetrazoles have been designed as inhibitors of CYP51 (lanosterol 14α-demethylase) for antifungal activity, effectively blocking ergosterol (B1671047) biosynthesis. nih.gov Others have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B) and aldose reductase, targets relevant to diabetes. nih.gov

Receptor Binding: The tetrazole ring's electronic structure and ability to form hydrogen bonds allow it to interact with various receptors. rug.nl X-ray crystallography and computational modeling are essential tools to understand these binding modes, as has been done for tetrazoles targeting various protein receptors. nih.govrug.nl

Metabolic Stability: A key advantage of using a tetrazole ring in place of a carboxylic acid is its increased resistance to metabolic degradation, particularly conjugation reactions that can lead to rapid clearance of a drug. rug.nl Future studies will involve detailed in vitro and in vivo metabolic profiling to confirm these benefits for new derivatives.

A study on novel tetrazole compounds as antifungal agents demonstrated their mechanism of action by analyzing the sterol composition in fungal cells. The results showed a significant depletion of ergosterol and an accumulation of its precursors, confirming the inhibition of the CYP51 enzyme, similar to the action of the established drug fluconazole. nih.gov

Table 1: Potential Biological Targets for Tetrazole-Based Compounds

Target Class Specific Target Example Therapeutic Area Reference
Enzymes CYP51 Antifungal nih.gov
Enzymes Aldose Reductase Anti-diabetic nih.gov
Enzymes Protein Tyrosine Phosphatase 1B (PTP1B) Anti-diabetic nih.gov
Receptors Peroxisome Proliferator-Activated Receptors (PPARs) Anti-diabetic nih.gov
Enzymes HIV-1 Integrase Antiviral researchgate.net

Integration with High-Throughput Screening and Combinatorial Chemistry

The discovery of novel applications for this compound and its analogs will be accelerated by modern drug discovery techniques. The development of efficient synthetic routes is essential for building large libraries of tetrazole derivatives needed for high-throughput screening (HTS). nih.govacs.org

Combinatorial Libraries: MCRs are particularly well-suited for combinatorial chemistry, enabling the synthesis of thousands of unique tetrazole derivatives by varying the starting components (aldehydes, amines, isocyanides). beilstein-journals.orgacs.org This allows for a broad exploration of chemical space around the core scaffold.

High-Throughput Screening (HTS): Once generated, these compound libraries can be rapidly screened against a multitude of biological targets to identify "hits." beilstein-archives.org For example, libraries of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives were synthesized and screened to identify compounds with potent antimicrobial activity. mdpi.com

Structure-Activity Relationship (SAR) Studies: HTS data is crucial for building SAR models. By comparing the activity of structurally related compounds, researchers can identify which chemical modifications lead to improved biological effects, guiding the next round of synthesis and optimization. mdpi.com

The integration of these techniques represents a powerful cycle: efficient, diverse synthesis feeds into HTS, which provides data for rational design, leading back to the synthesis of more refined and potent compounds. beilstein-journals.org

Exploration of Applications in Material Science and Chemical Engineering

Beyond medicine, the unique chemical properties of the tetrazole ring open up applications in material science and chemical engineering. The high nitrogen content and coordination capabilities of tetrazoles are particularly valuable. lifechemicals.comnih.gov

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the tetrazole ring are excellent ligands for coordinating with metal ions. lifechemicals.com This has led to the development of tetrazole-based MOFs used for gas storage and separation, with some materials showing high efficacy in capturing CO2. lifechemicals.com Bifunctional tetrazole-carboxylate ligands have been used to construct novel zinc-based coordination complexes. rsc.org

Energetic Materials: The high nitrogen content of tetrazoles means that their decomposition releases large amounts of nitrogen gas, making them useful as environmentally benign gas generators for applications like automotive airbags and as components in rocket propellants. nih.govresearchgate.net Combining tetrazole and pyrazole rings is a strategy being explored to create advanced high-energy density materials with controlled sensitivity. mdpi.com

Catalysis and Polymers: Tetrazole complexes can be used as catalysts. For instance, a palladium(II)-tetrazole complex supported on nanoparticles has been investigated as a heterogeneous catalyst for environmental applications. researchgate.net Furthermore, polymers incorporating tetrazole fragments in their repeating units are being explored as advanced materials. lifechemicals.com

Table 2: Non-Biological Applications of Tetrazole Derivatives

Application Area Specific Use Key Property Reference
Material Science Gas Storage (MOFs) Metal Coordination lifechemicals.comrsc.org
Chemical Engineering Gas Generators High Nitrogen Content nih.govresearchgate.net
Material Science Energetic Materials High Enthalpy of Formation nih.govmdpi.com
Material Science Heterogeneous Catalysis Ligand Functionality researchgate.net
Material Science Specialty Polymers Unique Fragment Properties lifechemicals.com

The future for compounds like this compound is rich with possibility, spanning from the development of next-generation therapeutics to the creation of advanced functional materials.

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